molecular formula C18H20N2O4S B2769915 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-54-6

4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2769915
CAS No.: 942012-54-6
M. Wt: 360.43
InChI Key: PGSQDPCUNJTMNJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 4, a methyl group at position 3, and a 4-(2-oxopyrrolidin-1-yl)phenyl moiety at the sulfonamide nitrogen. This structure combines a sulfonamide pharmacophore with a pyrrolidinone ring, a feature shared with several bioactive compounds . Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-12-16(9-10-17(13)24-2)25(22,23)19-14-5-7-15(8-6-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQDPCUNJTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of 2-oxopyrrolidine, which can be achieved through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic conditions.

    Aromatic Substitution: The next step involves the introduction of the pyrrolidinone moiety to the aromatic ring. This can be done via a nucleophilic aromatic substitution reaction where the pyrrolidinone acts as a nucleophile.

    Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-hydroxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.

    Reduction: 4-methoxy-3-methyl-N-(4-(2-aminopyrrolidin-1-yl)phenyl)benzenesulfonamide.

    Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The target compound shares the 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide scaffold with compounds like 31 (4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide) and 19 (4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide) .
  • Substituent Variations :
    • Target Compound : 4-Methoxy-3-methylphenyl group on the sulfonamide nitrogen.
    • Compound 31 : 3,4,5-Trimethoxyphenyl group .
    • Compound 19 : Simple phenyl group .
    • Compound 32 : 4-Methoxyphenyl group .
    • Compound 33 : Biphenyl group .

The methoxy and methyl groups in the target compound introduce electron-donating effects and steric bulk, which may modulate interactions with biological targets compared to analogs with polar (e.g., trimethoxy in 31 ) or bulky (e.g., biphenyl in 33 ) substituents.

Physicochemical Properties

Melting Points (MP):

Compound MP (°C) Substituent on Sulfonamide Nitrogen Reference
Target Compound Not reported 4-Methoxy-3-methylphenyl
31 199–201 3,4,5-Trimethoxyphenyl
19 184–186 Phenyl
32 206–209 4-Methoxyphenyl
33 177–179 Biphenyl

The higher melting point of 31 (199–201°C) compared to 19 (184–186°C) suggests that polar substituents like trimethoxy groups enhance crystallinity. The target compound’s MP is unreported but expected to fall within this range due to its moderate polarity.

Biological Activity

4-Methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a sulfonamide group, a methoxy group, and a pyrrolidinone moiety, which may contribute to its interactions with biological systems.

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 360.43 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidinone Intermediate : This is achieved through the cyclization of γ-aminobutyric acid (GABA) under acidic conditions.
  • Aromatic Substitution : The introduction of the pyrrolidinone moiety is done via nucleophilic aromatic substitution.
  • Sulfonamide Formation : The final step involves reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine .

Antimicrobial Properties

Research has indicated that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Antiviral Effects

Preliminary studies have suggested that compounds structurally related to this compound may exert antiviral effects. For example, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity against various viruses by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Anticancer Activity

Recent investigations into related compounds have revealed potential anticancer properties. For instance, phenyl sulfonamides have been shown to block cell cycle progression and induce apoptosis in cancer cell lines by disrupting microtubule dynamics through binding to β-tubulin . This suggests that this compound could be evaluated for similar therapeutic effects.

Study on Antiviral Activity

In a study evaluating N-phenylbenzamide derivatives for anti-HBV activity, it was found that certain compounds effectively inhibited HBV replication both in vitro and in vivo using animal models . This highlights the potential for further research into the antiviral capabilities of this compound.

Anticancer Research

A comprehensive evaluation of phenyl sulfonamides demonstrated their ability to inhibit cancer cell proliferation across multiple cell lines. The antiproliferative effects were associated with low toxicity levels in non-cancerous cells, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity Type Study Reference Findings
AntimicrobialSignificant inhibition of bacterial growth observed.
Antiviral Broad-spectrum activity against HBV and other viruses.
Anticancer Induced apoptosis and inhibited proliferation in cancer cell lines.

Q & A

Q. What are the key steps in synthesizing 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

  • Answer: The synthesis typically involves: (i) Coupling of the sulfonyl chloride derivative with the 4-(2-oxopyrrolidin-1-yl)aniline intermediate under basic conditions. (ii) Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates. (iii) Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and HRMS to validate molecular weight (e.g., δ 7.82–7.73 ppm for aromatic protons, δ 175.2 ppm for pyrrolidinone carbonyl) .

Q. How is the purity and structural integrity of this compound verified during synthesis?

  • Answer: Analytical techniques include:
  • UHPLC : To assess purity (>95% typically required).
  • NMR spectroscopy : Identifies functional groups (e.g., methoxy at δ ~3.6 ppm, pyrrolidinone protons at δ 2.02–1.97 ppm).
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ at m/z 347.1058 observed vs. 347.1066 calculated) .

Q. What are the primary biological targets hypothesized for this sulfonamide derivative?

  • Answer: The sulfonamide group suggests potential enzyme inhibition (e.g., bacterial dihydropteroate synthase via folate pathway disruption). Structural analogs show activity against phosphoinositide 3-kinase alpha (PI3Kα), a cancer target, due to interactions with the ATP-binding pocket .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Answer: Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature control : 60–80°C for amide bond formation to minimize side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates sulfonamide coupling.
  • Chromatography gradients : Adjust hexane/ethyl acetate ratios to resolve closely eluting byproducts .

Q. How do structural modifications at the 3-methyl or 4-methoxy positions influence target selectivity?

  • Answer: SAR studies on analogs reveal:
  • 4-Methoxy group : Enhances solubility and membrane permeability, critical for intracellular targets like PI3Kα.
  • 3-Methyl substitution : Steric effects may reduce off-target binding; removal shifts activity toward tubulin polymerization inhibition.
  • Pyrrolidinone moiety : Modifying the oxopyrrolidine ring (e.g., fluorination) alters enzyme affinity (e.g., COX-2 vs. PI3Kα selectivity) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer: Discrepancies arise from:
  • Solvent effects in docking : Include explicit water molecules or use MD simulations to model dynamic binding.
  • Metabolic stability : Test in vitro liver microsome assays to account for rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Methodological Considerations

  • Data contradiction analysis : Compare IC50IC_{50} values across cell lines (e.g., HCT-116 vs. MCF-7) to assess tissue-specific target engagement.
  • Experimental design : Include control compounds (e.g., 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) to isolate the contribution of methoxy and methyl groups .

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